4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with a molecular formula of C29H23BrN2O5 and a molecular weight of 559.421 This compound is known for its unique structural features, which include a benzyloxy group, a phenoxy group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)phenol with 2-bromoacetyl chloride to form 4-(benzyloxy)phenyl 2-bromoacetate. This intermediate is then reacted with carbohydrazide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthesis generally follows similar steps as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.
Reduction: Nitro group reduction yields aniline derivatives.
Substitution: Bromine substitution yields various substituted phenyl derivatives.
Scientific Research Applications
4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can interact with enzymes and receptors, modulating their activity. The bromobenzoate moiety may also play a role in binding to specific proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: Similar structure but lacks the bromine atom.
4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Similar structure with a different bromine position.
Uniqueness
4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the 2-position of the benzoate moiety differentiates it from other similar compounds, potentially leading to unique reactivity and interactions .
Properties
CAS No. |
767334-04-3 |
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Molecular Formula |
C29H23BrN2O5 |
Molecular Weight |
559.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C29H23BrN2O5/c30-27-9-5-4-8-26(27)29(34)37-25-12-10-21(11-13-25)18-31-32-28(33)20-36-24-16-14-23(15-17-24)35-19-22-6-2-1-3-7-22/h1-18H,19-20H2,(H,32,33)/b31-18+ |
InChI Key |
OWCBNPUKJXYFPU-FDAWAROLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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